molecular formula C18H21FN2O5 B2717386 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 946380-72-9

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2717386
CAS RN: 946380-72-9
M. Wt: 364.373
InChI Key: FRBNGJKWNQMQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C18H21FN2O5 and its molecular weight is 364.373. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptor (PBR)

Studies have focused on the synthesis and evaluation of compounds as potent radioligands for peripheral benzodiazepine receptors, which are implicated in a variety of physiological processes. For instance, the research on "[18F]FMDAA1106 and [18F]FEDAA1106" by Zhang et al. (2003) highlights the development of two positron-emitter labeled ligands targeting PBR, synthesized via fluoroalkylation of a desmethyl precursor. These compounds, characterized by their fluoro-benzyl and methoxyethyl acetamide components, showed high binding affinity in rat brains, particularly in regions with high PBR density (Zhang, Maeda, Furutsuka, Yoshida, Ogawa, Suhara, & Suzuki, 2003).

Antimicrobial Activity

Compounds with acetamide moieties have been investigated for their antimicrobial properties. For instance, Krátký, Vinšová, and Stolaříková (2017) synthesized a series of rhodanine-3-acetic acid-based amides and evaluated them against various bacteria and mycobacteria. These studies reveal the antimicrobial potential of acetamide-containing compounds, suggesting possible research directions for similar structures (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis and Drug Metabolism

The synthesis and metabolic profiles of complex acetamide derivatives have been explored to understand their biotransformation and potential therapeutic applications. For example, the work on prasugrel, a thienopyridine prodrug, by Williams et al. (2008) elucidates the role of human carboxylesterases in converting prasugrel to its active metabolite, emphasizing the importance of understanding the metabolic pathways of acetamide derivatives in drug development (Williams, Jones, Ponsler, Lowery, Perkins, Wrighton, Ruterbories, Kazui, & Farid, 2008).

properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5/c1-25-7-6-20-18(24)10-21-9-17(16(23)8-15(21)11-22)26-12-13-2-4-14(19)5-3-13/h2-5,8-9,22H,6-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBNGJKWNQMQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C(=O)C=C1CO)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide

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